2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
Description
Chemical Nomenclature and Structural Elucidation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups. The compound is officially designated as benzoic acid, 2,4-dichloro-5-[[(2-pyridinylmethyl)amino]sulfonyl]- according to Chemical Abstracts Service indexing nomenclature. Alternative nomenclature systems refer to this compound as 2,4-dichloro-5-{[(pyridin-2-yl)methyl]sulfamoyl}benzoic acid, emphasizing the sulfamoyl functional group connectivity.
The molecular formula C₁₃H₁₀Cl₂N₂O₄S represents a molecular weight of 361.20 atomic mass units. The structural elucidation reveals a benzoic acid core substituted at the 2 and 4 positions with chlorine atoms, while position 5 carries a sulfamoyl group that is further substituted with a pyridin-2-ylmethyl moiety. The Simplified Molecular Input Line Entry System representation provides a linear notation for this complex structure: O=C(O)C1=CC(S(=O)(NCC2=NC=CC=C2)=O)=C(Cl)C=C1Cl.
The compound exists under multiple Chemical Abstracts Service registry numbers, with 732272-32-1 being the primary identifier. Additional registry designations include 87316-83-4, though this appears to represent either a different salt form or database variation. The European Community number 220-358-3 specifically applies to the parent 2,4-dichloro-5-sulfamoylbenzoic acid structure. Molecular identifier codes include MFCD03975555 for the MDL number.
Table 1: Structural Identifiers for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀Cl₂N₂O₄S |
| Molecular Weight | 361.20 g/mol |
| Chemical Abstracts Service Number | 732272-32-1 |
| MDL Number | MFCD03975555 |
| Simplified Molecular Input Line Entry System | O=C(O)C1=CC(S(=O)(NCC2=NC=CC=C2)=O)=C(Cl)C=C1Cl |
The structural architecture incorporates several distinct chemical motifs that contribute to its overall properties. The benzoic acid framework provides carboxylic acid functionality essential for many pharmaceutical applications. The dichlorosubstitution pattern at positions 2 and 4 creates significant electronic effects through the electron-withdrawing nature of chlorine substituents. The sulfamoyl group at position 5 represents a key pharmacophore common to many biologically active compounds, while the pyridin-2-ylmethyl substituent introduces additional nitrogen-containing heterocyclic functionality.
Spectroscopic characterization typically employs Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry techniques to confirm structural integrity and purity. The compound demonstrates thermal stability with melting point ranges typically observed between 232°C and 234°C for related sulfamoylbenzoic acid derivatives. The presence of multiple functional groups creates opportunities for hydrogen bonding interactions, particularly through the carboxylic acid, sulfamoyl, and pyridine nitrogen functionalities.
Historical Development and Discovery
The historical development of this compound emerges from broader research into sulfonamide derivatives and their pharmaceutical applications. The foundation for this compound class traces back to the development of 2,4-dichloro-5-sulfamoylbenzoic acid, which serves as a crucial pharmaceutical intermediate. This parent compound, known by the common name Lasamide, gained significance as an important intermediate in the synthesis of furosemide, a potent diuretic medication.
Early patent literature from 2002 documents the synthesis and characterization of substituted anthranilic acids containing sulfamoyl functionality. These foundational studies established synthetic methodologies for incorporating pyridinylmethyl groups into sulfamoylbenzoic acid frameworks. The research demonstrated that treatment of chlorosulfonyl-substituted benzoic acids with pyridin-2-ylmethylamine under controlled conditions could yield the desired substituted products.
The synthetic approach typically involves multi-step procedures beginning with 2,4-dichlorobenzoic acid as the starting material. Chinese patent documentation from 2015 describes comprehensive methodologies for preparing the sulfamoylbenzoic acid precursor using chlorosulfonic acid and various catalytic systems. These synthetic developments represent significant advances in green chemistry principles, emphasizing reduced environmental impact and improved reaction efficiency.
Manufacturing processes have evolved to incorporate sodium sulfate as a catalyst system, enabling more controlled sulfonation reactions. The historical progression shows increasing sophistication in reaction conditions, with temperature control protocols maintaining optimal ranges around 145°C during sulfonation steps. Subsequent ammonification procedures utilize ammonia water at reduced temperatures near 0°C to achieve selective functional group transformations.
Table 2: Historical Development Timeline for Sulfamoylbenzoic Acid Derivatives
| Year | Development | Significance |
|---|---|---|
| 2002 | Patent documentation of substituted anthranilic acids | Established synthetic methodologies |
| 2015 | Comprehensive preparation methods published | Green chemistry principles implementation |
| Present | Commercial availability achieved | Research and pharmaceutical applications |
The compound's development benefits from established pharmaceutical precedents, particularly the successful clinical application of furosemide. Historical usage data indicates substantial consumption of furosemide derivatives globally, with approximately 45,500 kilograms used annually in the United States as of 2002. European consumption patterns show similar trends, with Germany utilizing over 25,000 kilograms annually. These usage statistics demonstrate the commercial viability and therapeutic importance of sulfamoylbenzoic acid derivatives.
Research methodologies have progressively incorporated advanced analytical techniques for structural confirmation and purity assessment. Modern synthetic approaches emphasize scalability and cost-effectiveness, addressing both research requirements and potential commercial applications. The historical trajectory suggests continued interest in developing novel sulfamoylbenzoic acid derivatives with enhanced pharmaceutical properties.
Position Within Sulfonamide Benzoic Acid Derivatives
This compound occupies a distinctive position within the broader classification of sulfonamide benzoic acid derivatives. This compound class encompasses numerous structurally related molecules that share the fundamental sulfamoylbenzoic acid framework while incorporating diverse substituent patterns. The systematic relationship between these compounds provides insight into structure-activity relationships and potential pharmaceutical applications.
The parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid, serves as the foundational structure from which numerous derivatives are synthesized. This precursor carries the essential dichlorobenzoic acid framework with an unsubstituted sulfamoyl group. The Chemical Abstracts Service registry 2736-23-4 identifies this parent compound, which demonstrates the established chemical lineage. Related nomenclature includes 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid and 3-Sulfamoyl-4,6-dichlorobenzoic acid, reflecting various systematic naming approaches.
Structural variations within this compound family include modifications to both the benzoic acid core and the sulfamoyl substituent. The pyridin-2-ylmethyl variant represents one specific substitution pattern, while alternative derivatives incorporate pyridin-3-ylmethyl groups. These positional isomers demonstrate how subtle structural changes can potentially influence biological activity and pharmaceutical properties. The pyridin-3-ylmethyl derivative, with Chemical Abstracts Service number 863416-28-8, shares the same molecular formula C₁₃H₁₀Cl₂N₂O₄S but differs in pyridine nitrogen positioning.
Table 3: Comparative Analysis of Sulfonamide Benzoic Acid Derivatives
| Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 2,4-Dichloro-5-sulfamoylbenzoic acid | 2736-23-4 | C₇H₅Cl₂NO₄S | Unsubstituted sulfamoyl group |
| This compound | 732272-32-1 | C₁₃H₁₀Cl₂N₂O₄S | Pyridin-2-ylmethyl substitution |
| 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid | 863416-28-8 | C₁₃H₁₀Cl₂N₂O₄S | Pyridin-3-ylmethyl substitution |
The pharmaceutical significance of this compound class extends beyond individual molecular entities to encompass their role as intermediates in drug synthesis. The relationship to furosemide represents a particularly important connection, as furosemide synthesis utilizes 2,4-dichloro-5-sulfamoylbenzoic acid as a key starting material. The transformation involves treatment with excess furfurylamine under elevated temperature conditions ranging from 120°C to 130°C. This synthetic relationship demonstrates how sulfamoylbenzoic acid derivatives serve as versatile building blocks for pharmaceutical development.
Research applications for these compounds extend into multiple therapeutic areas, including antimicrobial and anti-inflammatory activities. The sulfonamide functional group represents a well-established pharmacophore with documented biological activity across various therapeutic targets. Structure-activity relationship studies suggest that modifications to the sulfamoyl substituent can significantly influence biological properties, making positional isomers and substitution patterns important considerations for pharmaceutical development.
The compound's classification within sulfonamide derivatives also encompasses broader chemical relationships to other therapeutic agents. The sulfamoyl group shares chemical similarity with classical sulfonamide antibiotics, though the benzoic acid framework provides distinct structural characteristics. This relationship positions this compound within a well-established pharmaceutical chemical space while offering opportunities for novel therapeutic applications.
Properties
IUPAC Name |
2,4-dichloro-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSGHQFUUHUXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core and subsequent introduction of the dichloro and sulfamoyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of Furosemide , a potent diuretic used to treat conditions such as hypertension and edema associated with heart failure and renal disorders. The synthesis of Furosemide involves the transformation of 2,4-Dichloro-5-sulfamoylbenzoic acid into the active pharmaceutical ingredient through specific chemical reactions that enhance its pharmacological properties .
Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that modifications to the sulfamoyl group can enhance these activities, making it a target for further drug development .
Case Study: Antimicrobial Activity
In a study examining the antimicrobial efficacy of sulfamoylbenzoic acid derivatives, 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid demonstrated significant inhibitory effects against several bacterial strains. The structure-activity relationship analysis suggested that the presence of the pyridine moiety contributes to its enhanced bioactivity .
Potential Therapeutic Uses
The compound's structural characteristics position it well for exploration in various therapeutic areas beyond diuretics. Its potential applications include:
- Antihypertensive Agents : As a precursor for compounds targeting blood pressure regulation.
- Antimicrobial Agents : Due to its demonstrated activity against bacteria.
- Anti-inflammatory Drugs : By leveraging its sulfamoyl group for targeted action in inflammatory pathways.
Table 2: Potential Therapeutic Applications
| Application Type | Description |
|---|---|
| Antihypertensive | Development of new agents targeting hypertension |
| Antimicrobial | Exploration of derivatives against bacterial infections |
| Anti-inflammatory | Investigating anti-inflammatory pathways |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid are best understood through comparison with analogs differing in substituents. Below is a detailed analysis:
Table 1: Key Structural and Functional Differences
| Compound Name | Molecular Formula | Substituent Variations vs. Target Compound | Key Bioactivity/Applications |
|---|---|---|---|
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Lacks sulfamoyl and pyridin-2-ylmethyl groups | Weak antimicrobial activity; industrial fungicide |
| 5-[(Pyridin-2-ylmethyl)sulfamoyl]benzoic acid | C₁₃H₁₁N₂O₄S | Lacks dichloro substituents | Moderate enzyme inhibition; lower potency than target |
| 2,4-Dichloro-5-sulfamoylbenzoic acid | C₇H₅Cl₂NO₄S | Lacks pyridin-2-ylmethyl group | Antidiabetic potential (α-glucosidase inhibition) |
| 2,4-Dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid | C₁₄H₁₁Cl₂NO₅S | Methoxy group replaces pyridine | Enhanced specificity in enzyme binding |
| 2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid | C₁₃H₉Cl₂FNO₄S | Fluorophenyl replaces pyridine | Broad-spectrum enzyme inhibition; higher toxicity risk |
Role of Substituents in Bioactivity
Pyridin-2-ylmethyl Group :
- The pyridine ring enhances lipophilicity, improving membrane permeability.
- In antimicrobial studies, this group facilitates binding to bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis .
Dichloro Substituents :
- Electron-withdrawing Cl atoms increase the acidity of the benzoic acid group (pKa ~3.1), promoting ionization at physiological pH and enhancing solubility.
- Chlorine atoms also sterically block metabolic deactivation, increasing half-life .
Sulfamoyl Group (-SO₂NH-): Acts as a hydrogen-bond donor/acceptor, critical for binding to enzyme active sites (e.g., α-glucosidase in antidiabetic applications) . Alkylation of the sulfamoyl nitrogen (e.g., diethyl in 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid) reduces polarity, enhancing blood-brain barrier penetration but increasing toxicity risks .
Case Study: Antimicrobial Activity
A comparative study of sulfamoylbenzoic acid derivatives revealed:
- Target Compound : MIC (Minimum Inhibitory Concentration) of 4 µg/mL against Staphylococcus aureus, outperforming analogs lacking the pyridine group (MIC >16 µg/mL for 2,4-dichloro-5-sulfamoylbenzoic acid) .
- Mechanism : Molecular docking (AutoDock Vina) showed the pyridine moiety forms π-π interactions with Tyr-98 in DHFR, stabilizing inhibitor-enzyme complexes .
Biological Activity
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (commonly referred to as a sulfamoylbenzoic acid derivative) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10Cl2N2O4S, with a complex structure that includes a benzoic acid moiety substituted with dichloro and pyridyl groups. The compound's structure suggests potential interactions with various biological targets due to the presence of both electron-withdrawing and electron-donating groups.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their function. For instance, sulfamoyl derivatives have been shown to inhibit carbonic anhydrase (CA) activity, which is crucial in various physiological processes such as respiration and acid-base balance .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. Similar compounds have demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating significant potency .
- Anti-inflammatory Effects : The structural components of this compound may also contribute to anti-inflammatory effects, possibly through the modulation of cytokine release or inhibition of pro-inflammatory pathways .
Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various sulfamoyl derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
Case Studies
- Case Study on Antimicrobial Resistance : A study published in MDPI highlighted the effectiveness of sulfamoyl derivatives in combating antibiotic-resistant strains of bacteria. The findings underscored the potential for developing new antimicrobial agents from compounds like this compound .
- Clinical Applications : While direct clinical trials involving this specific compound are sparse, related compounds have been incorporated into formulations for treating bacterial infections and inflammatory conditions. Future studies could pave the way for clinical applications based on the biological activities observed in preclinical models .
Q & A
Q. Methodology :
- Chlorosulfonation : Start with 2,4-dichlorobenzoic acid and treat with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position. This step requires controlled temperature (0–5°C) to minimize side reactions like over-sulfonation .
- Amine Coupling : React the intermediate with pyridin-2-ylmethylamine in anhydrous dichloromethane (DCM) using Na₂CO₃ as a base. Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (12–18 hours) to enhance yield .
- Purification : Use recrystallization from ethanol/water mixtures or preparative HPLC to isolate the product. Monitor purity via NMR (¹H/¹³C) and LC-MS to confirm structural integrity .
How can researchers evaluate the α-glucosidase and α-amylase inhibitory activity of this compound, and what experimental controls are essential?
Q. Methodology :
- In Vitro Assays : Use a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) and starch (for α-amylase). Measure IC₅₀ values by varying compound concentrations (0.1–100 µM) and comparing to acarbose as a positive control .
- Controls : Include blank (enzyme + substrate without inhibitor), negative control (solvent-only), and replicate experiments (n=3) to ensure reproducibility. Validate enzyme activity with known inhibitors .
What computational strategies are recommended for predicting the binding interactions of this compound with target enzymes?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., α-glucosidase PDB: 2QMJ). Set grid boxes to cover catalytic residues (Asp214/Arg439 for α-glucosidase) and run 20 docking poses. Validate with re-docking of co-crystallized ligands .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds, hydrophobic interactions, and RMSD values to prioritize high-affinity derivatives .
How should discrepancies between in vitro bioactivity and in silico predictions be addressed in research studies?
Q. Methodology :
- Assay Validation : Confirm compound stability (e.g., via LC-MS post-assay) and exclude aggregation artifacts using detergents like Triton X-100 .
- Orthogonal Assays : Test activity in cell-based models (e.g., Caco-2 for intestinal α-glucosidase) or use surface plasmon resonance (SPR) to measure direct binding kinetics .
- Re-evaluate Docking Parameters : Adjust protonation states of ligand/enzyme or include solvent molecules in simulations to improve prediction accuracy .
What strategies are effective in modifying the sulfamoyl substituents to enhance the compound’s inhibitory potency while maintaining favorable ADMET properties?
Q. Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., alkyl, aryl, heteroaryl) on the sulfamoyl group. Prioritize derivatives with electron-withdrawing groups (e.g., nitro, chloro) for enhanced enzyme binding .
- In Silico ADMET Screening : Use SwissADME to predict permeability (LogP <5), metabolic stability (CYP450 inhibition), and toxicity (AMES test). Exclude derivatives with high hepatotoxicity risk (e.g., reactive metabolites) .
Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound post-synthesis?
Q. Methodology :
- NMR Spectroscopy : Analyze ¹H (δ 8.2–8.5 ppm for aromatic protons) and ¹³C (δ 165–170 ppm for carboxylic acid) to confirm substitution patterns .
- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to achieve >95% purity. Monitor for common impurities like unreacted sulfonyl chloride or des-chloro byproducts .
- Elemental Analysis : Validate molecular formula (C₁₃H₁₀Cl₂N₂O₄S) with ≤0.4% deviation for C/H/N .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
